molecular formula C24H22N4O2 B3000667 (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide CAS No. 1013472-14-4

(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide

Cat. No.: B3000667
CAS No.: 1013472-14-4
M. Wt: 398.466
InChI Key: OYGGLRVEDODSEC-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a synthetic enamide derivative characterized by a Z-configuration at the double bond of the prop-2-enamide backbone. Its structure incorporates a cyano group at the α-position, a 3-methylphenyl substituent on the amide nitrogen, and a 2-morpholin-4-ylquinolin-3-yl moiety at the β-position (Figure 1). The stereochemistry (Z-configuration) likely influences its molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets or forming stable crystal structures .

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-5-4-7-21(13-17)26-24(29)20(16-25)15-19-14-18-6-2-3-8-22(18)27-23(19)28-9-11-30-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29)/b20-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGGLRVEDODSEC-HKWRFOASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O
  • Molecular Weight : 320.39 g/mol
  • Structure : The compound features a cyano group, a morpholine ring, and a quinoline moiety, which are critical for its biological activity.

Research indicates that (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and inflammation.

Anti-inflammatory Effects

In vitro studies have demonstrated that (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide significantly reduces the production of inflammatory mediators. For example, it has been shown to lower levels of nitric oxide (NO) and cytokines like TNFα and IL-1β in macrophage cultures when treated with lipopolysaccharide (LPS) .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.0
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)18.0

Case Study 1: In Vivo Efficacy

A study explored the effects of the compound on CFA-induced paw edema in mice. The administration of (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide resulted in a significant reduction in edema compared to controls, suggesting strong anti-inflammatory properties .

Case Study 2: Molecular Docking Studies

Molecular docking studies have identified potential targets for (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, including COX-2 and iNOS. These targets are pivotal in inflammatory processes, and the binding affinities observed suggest that this compound could be developed as a novel anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

XCT790: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Structural Similarities :

  • Both compounds share a cyano-substituted enamide backbone, which is rare in small-molecule drugs, suggesting unique electronic and steric properties.
  • Both incorporate aromatic systems (quinoline in the target compound vs. bis(trifluoromethyl)phenyl and thiadiazole in XCT790) that facilitate π-π interactions.

Key Differences :

  • Stereochemistry : The target compound adopts a Z-configuration, while XCT790 is E-configured. This difference may alter binding modes to biological targets, as seen in other enamide-based inhibitors .
  • Substituents: XCT790 contains trifluoromethyl groups and a thiadiazole ring, enhancing metabolic stability and lipophilicity. In contrast, the target compound’s morpholinylquinoline group may improve solubility and hydrogen-bonding capacity .
  • Biological Targets : XCT790 is reported as a selective estrogen-related receptor α (ERRα) inverse agonist, while the target compound’s activity remains uncharacterized in the provided evidence.

Table 1: Structural and Functional Comparison

Feature Target Compound XCT790
Stereochemistry Z-configuration E-configuration
Cyano Group Position α-position (C2) α-position (C2)
Aromatic Systems Morpholinylquinoline Bis(trifluoromethyl)phenyl, thiadiazole
Key Functional Groups Morpholine, quinoline, 3-methylphenyl Trifluoromethyl, thiadiazole, methoxyphenyl
Potential Applications Kinase inhibition (inferred) ERRα modulation
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate

Structural Similarities :

  • Both compounds exhibit a Z-configured double bond in the propenamide/propenoate backbone, which stabilizes their molecular conformations .
  • Sulfonamide and aromatic groups (e.g., phenyl) are present in both, suggesting shared synthetic strategies, such as nucleophilic substitutions or coupling reactions .

Key Differences :

  • Functional Groups: The target compound features a cyano group and morpholinylquinoline, whereas the comparator has a sulfonamide and formylphenyl group.
  • Crystal Packing: The comparator forms 2D networks via C–H···O hydrogen bonds and R⁴₄(38) ring motifs .

Table 2: Crystallographic Comparison

Parameter Target Compound (Inferred) Methyl (Z)-[...]prop-2-enoate
Space Group Not reported Monoclinic, P2₁/c
R Factor Not reported 0.048
Hydrogen Bonds Likely N–H···O (morpholine) C–H···O (sulfonamide, ester)
Stabilizing Interactions Potential π-π stacking (quinoline) C–H···π (sulfonyl-phenyl)

Methodological Considerations

The structural analysis of similar compounds relies on tools like SHELXL for refinement and ORTEP-3 for graphical representation . For instance, the comparator in was refined to an R factor of 0.048 using SHELXL, demonstrating the precision achievable with these methods . Hydrogen-bonding patterns, analyzed via graph-set theory (as in ), are critical for understanding molecular aggregation in crystals .

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